4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(tetrazol-1-yl)-N-(1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6OS/c18-10(14-11-12-5-6-19-11)8-1-3-9(4-2-8)17-7-13-15-16-17/h1-7H,(H,12,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPFMNUXTLBOPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC=CS2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of nitriles with azides under acidic or basic conditions.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the tetrazole and thiazole rings to the benzamide core. This can be achieved through various coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Tetrazole Ring
The tetrazole ring exhibits reactivity toward electrophilic and nucleophilic agents due to its electron-deficient nature. Key reactions include:
a. Alkylation/Arylation Reactions
-
The N1-position of the tetrazole undergoes regioselective alkylation with alkyl halides or aryl diazonium salts under basic conditions. For example, reaction with methyl iodide in DMF/K₂CO₃ yields the 1-methyltetrazole derivative .
-
Tetrabutylammonium iodide (Bu₄NI) catalyzes N2-alkylation using alkyl peroxides as alkylating agents, preserving the tetrazole’s aromaticity .
b. Metal Coordination
-
The tetrazole’s nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming coordination complexes. This property is exploited in catalysis and material science .
Reactivity of the Thiazole Moiety
The thiazole ring participates in electrophilic substitution and ring-opening reactions:
a. Electrophilic Aromatic Substitution
-
Halogenation occurs at the C5-position of the thiazole using reagents like N-bromosuccinimide (NBS) in CCl₄ .
-
Nitration with HNO₃/H₂SO₄ selectively targets the thiazole’s electron-rich positions, yielding nitro derivatives .
b. Ring-Opening Reactions
-
Strong nucleophiles (e.g., hydroxide ions) cleave the thiazole ring under alkaline conditions, forming thioamide intermediates .
Amide Bond Hydrolysis and Condensation
The benzamide linkage undergoes hydrolysis or participates in condensation reactions:
Cycloaddition Reactions
The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles:
-
Reaction with acetylenedicarboxylate forms pyrazole derivatives via tetrazole ring expansion .
-
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the tetrazole into triazole hybrids under mild conditions .
Functional Group Interconversion
a. Tetrazole-to-Carboxylic Acid Conversion
-
Oxidation with KMnO₄/H₂SO₄ converts the tetrazole ring into a carboxylic acid group, yielding 4-carboxy-N-(thiazol-2-yl)benzamide .
b. Thiazole Modification
-
Reaction with hydrazine hydrate replaces the thiazole’s sulfur atom with NH, forming imidazole analogs .
Biological Activity-Driven Reactivity
In pharmacological contexts, the compound undergoes metabolic transformations:
-
Hepatic Metabolism : Cytochrome P450 enzymes oxidize the tetrazole ring to form hydroxylated metabolites .
-
Enzyme Inhibition : The tetrazole moiety chelates metal ions in enzyme active sites (e.g., DNA gyrase), disrupting bacterial replication .
Comparative Reactivity of Structural Analogs
Data from analogous compounds highlight trends:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing the tetrazole and thiazole moieties. For instance, a study demonstrated that derivatives of thiazole integrated with tetrazole exhibited significant cytotoxic effects against various cancer cell lines. One specific derivative, N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide, showed remarkable potency against chronic myeloid leukemia cells (K-562) with an IC50 value in the nanomolar range (approximately 56 nM) . This suggests that the combination of these two heterocycles may enhance the biological activity through synergistic effects.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Research indicates that thiazole derivatives can inhibit the growth of various pathogens, including those responsible for tuberculosis and other infections. For example, certain synthesized thiazole compounds demonstrated significant activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.09 µg/mL . The presence of the tetrazole ring in these compounds appears to be crucial for their antimicrobial efficacy.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide derivatives. The incorporation of different substituents on the benzamide and thiazole rings can significantly influence their biological activities.
Table 1: Summary of SAR Findings
| Compound Structure | Activity Type | IC50 Values | Notes |
|---|---|---|---|
| N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | Anticancer | 56 nM (K-562) | High selectivity towards leukemic cells |
| Thiazole derivatives with various substitutions | Antimicrobial | MIC = 0.09 µg/mL (M. tuberculosis) | Effective against resistant strains |
| Various thiazole-tetrazole hybrids | Anticonvulsant | ED50 = 18.4 mg/kg | Significant anticonvulsant properties observed |
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in clinical settings:
Study on Cancer Cell Lines
In a detailed investigation, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities using MTT assays across multiple cancer cell lines, including glioblastoma and melanoma cells. The most promising compound exhibited selective cytotoxicity with IC50 values ranging between 10–30 µM, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Testing
Another study focused on assessing the antimicrobial activity of various thiazole-tetrazole hybrids against common bacterial strains and fungi. The results showed that certain compounds had potent inhibitory effects, suggesting their potential use in treating infections caused by resistant pathogens .
Mechanism of Action
The mechanism of action of 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and thiazole rings may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Tetrazole vs. Triazole/Imidazole Derivatives
Compounds with triazole (e.g., 5a–m ) or imidazole (e.g., 6a–b ) substituents instead of tetrazole exhibit distinct biological profiles. For instance:
- Tetrazole-containing compounds: The tetrazole’s acidity (pKa ~4.9) enhances ionic interactions with target proteins, improving binding affinity. In adenosine receptor studies, tetrazole derivatives showed micromolar-range affinities, comparable to benzamide analogs .
- Triazole-containing analogs : Compounds like 9a–e (1,2,3-triazole-thiazole hybrids) demonstrated improved solubility due to polar triazole groups but reduced metabolic stability compared to tetrazoles .
Benzamide vs. Alternative Amides
Replacing the benzamide group with cyclopentanamide (e.g., N-[4-(2-pyridyl)thiazol-2-yl]cyclopentanamide) retained adenosine affinities but altered pharmacokinetics due to increased lipophilicity . Similarly, sulfonamide derivatives (e.g., compound 50 in ) showed adjuvant activity via TLR modulation, highlighting the role of sulfamoyl groups in immune response pathways .
Substituent Effects on Thiazole and Benzamide Cores
Aryl Substituents on Thiazole
Table 2: Impact of Thiazole Substituents
| Compound (Example) | Substituent | Key Effect | Reference |
|---|---|---|---|
| 9b | 4-Fluorophenyl | Increased binding affinity | |
| 9e | 4-Methoxyphenyl | Improved solubility | |
| 4d–i () | Pyridinyl/morpholine | Enhanced CNS penetration |
Modifications on Benzamide
- Phenoxymethyl extensions (e.g., 9c): Extended half-life due to steric shielding of metabolic sites .
- Trifluoromethyl oxadiazole (e.g., ): Increased electronic effects and stability, though synthetic complexity rises .
Biological Activity
The compound 4-(1H-tetrazol-1-yl)-N-(thiazol-2-yl)benzamide is a novel bioisosteric derivative that has garnered attention due to its potential biological activities, particularly in the field of oncology. This article explores the compound's biological activity, focusing on its anticancer properties, structure-activity relationship (SAR), and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 315.336 g/mol . The compound features a tetrazole ring, which is known for enhancing biological activity through bioisosteric replacement, particularly in compounds targeting cancer cells.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a related compound, N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide (compound 3d), showed remarkable anti-leukemic activity with an IC50 value of 56.4 nM against K-562 leukemia cells and 56.9 nM against UACC-62 melanoma cells . The selectivity index (SI) for this compound was reported as 101.0 , indicating a high degree of selectivity towards cancer cells compared to normal cells.
The mechanism by which this compound exerts its anticancer effects includes:
- Induction of Apoptosis : Morphological studies revealed that the compound induces apoptosis in K-562 cells, characterized by typical apoptotic changes such as chromatin condensation and nuclear fragmentation.
- DNA Damage : The alkaline comet assay indicated that the compound causes single-strand breaks in DNA, contributing to its cytotoxic effects.
- Inhibition of Proliferation : The MTT assay results confirmed a significant reduction in cell viability in treated cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that the presence of the tetrazole ring is crucial for enhancing the anticancer activity of thiazole-bearing compounds. The substitution patterns on the benzamide and thiazole moieties significantly influence the biological activity:
| Compound | Substituent | IC50 (nM) | Cell Line |
|---|---|---|---|
| 3d | 5-benzyl | 56.4 | K-562 |
| 3d | 5-benzyl | 56.9 | UACC-62 |
| Other | Various | Varies | Various |
This table summarizes findings from various studies that highlight the importance of specific substituents on the thiazole and benzamide rings in modulating biological activity.
Case Studies
Several case studies have highlighted the efficacy of tetrazole-containing compounds:
- Anti-Leukemic Activity : In one study, compounds similar to this compound were tested against multiple leukemia cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .
- Broad-Spectrum Antitumor Activity : Another study explored a series of thiazole derivatives, demonstrating that modifications to the thiazole ring significantly enhanced their anticancer properties across different tumor types .
Q & A
Q. Basic
- 1H/13C NMR : Confirm structural integrity by identifying proton environments (e.g., tetrazole protons at δ 8.5–9.5 ppm) and carbon signals .
- HRMS : Validate molecular weight (C12H10N6OS, MW 286.31) with <2 ppm error .
- HPLC : Assess purity (>98%) using C18 columns and acetonitrile/water gradients .
- X-ray crystallography (if crystalline): Resolve molecular packing and hydrogen-bonding patterns, as seen in analogous thiazole-benzamide structures .
How can researchers resolve contradictions in reported biological activity data for this compound?
Q. Advanced
- Dose-response studies : Establish EC50/IC50 values across multiple assays (e.g., enzyme inhibition vs. cellular viability) to differentiate target-specific effects from off-target toxicity .
- Orthogonal assays : Validate enzyme inhibition (e.g., fluorometric assays) with cellular models (e.g., proliferation assays) to confirm mechanism .
- Structural analogs : Compare activity of derivatives (e.g., 5-fluoro or chloro substitutions) to identify substituents critical for potency .
What strategies enhance the metabolic stability of this compound?
Q. Advanced
- Bioisosteric replacement : Substitute tetrazole with a stable carboxylic acid mimic (e.g., sulfonamide) to reduce susceptibility to oxidative metabolism .
- Halogenation : Introduce fluorine at the benzamide para position to block cytochrome P450-mediated degradation .
- Prodrug design : Mask polar groups (e.g., esterification of amides) to improve bioavailability and slow hepatic clearance .
What in vitro assays are recommended for initial biological activity screening?
Q. Basic
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays for kinase activity) .
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Systematic substitution : Modify the thiazole (e.g., 4-methyl vs. 5-chloro) and benzamide (e.g., electron-withdrawing groups) to map steric/electronic effects .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent properties (logP, polarizability) with activity .
- Fragment-based screening : Replace tetrazole with other heterocycles (e.g., triazoles) to explore bioisosteric compatibility .
What are the solubility and stability profiles of this compound under physiological conditions?
Q. Basic
- Solubility : Poor aqueous solubility (<0.1 mg/mL); use DMSO or PEG-400 for stock solutions. Improved in acidic buffers (pH 4–6) due to tetrazole protonation .
- Stability : Degrades in basic conditions (pH >8) via amide hydrolysis. Store at –20°C in inert atmosphere to prevent oxidation .
What computational methods predict target interactions for this compound?
Q. Advanced
- Molecular docking : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., EGFR or CDK2) .
- MD simulations : Analyze stability of ligand-target complexes (e.g., RMSD <2 Å over 100 ns) to prioritize targets .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors in tetrazole) for virtual screening .
How can researchers address low oral bioavailability in preclinical models?
Q. Advanced
- Salt formation : Prepare hydrochloride salts to enhance solubility and absorption .
- Nanoformulations : Encapsulate in PLGA nanoparticles for sustained release and reduced first-pass metabolism .
- Permeability enhancers : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) to improve intestinal uptake .
What safety and toxicity assessments are critical prior to in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
